4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with a fluorine atom at the 4-position, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be achieved through several routes. One efficient method involves the regioselective fluorination of 1H-pyrrolo[2,3-b]pyridine N-oxide using either the Balz-Schiemann reaction or lithium-halogen exchange . These methods allow for the precise introduction of the fluorine atom at the desired position, resulting in the formation of this compound.
Chemical Reactions Analysis
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Its unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine exerts its effects involves the inhibition of FGFRs. These receptors play a crucial role in cell proliferation, migration, and angiogenesis. By binding to FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, thereby inhibiting cancer cell growth and metastasis .
Comparison with Similar Compounds
4-Fluoro-1H,2H,3H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: The parent compound without the fluorine atom.
5-fluoro-4-methoxy-1H-pyrrolo[2,3-b]pyridine: A derivative with additional functional groups.
1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones: Compounds with different substitution patterns and biological activities.
The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H7FN2 |
---|---|
Molecular Weight |
138.14 g/mol |
IUPAC Name |
4-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H7FN2/c8-6-2-4-10-7-5(6)1-3-9-7/h2,4H,1,3H2,(H,9,10) |
InChI Key |
MBEVMFCZNTVZIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C21)F |
Origin of Product |
United States |
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